![molecular formula C12H15NO2 B112020 (S)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS No. 161659-80-9](/img/structure/B112020.png)
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid
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Description
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid, also known as (S)-1-benzyl-2-pyrrolidone-3-carboxylic acid, is a chiral chemical compound that is widely used in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of various organic compounds and materials, such as polymers and dyes. In addition, (S)-1-benzyl-pyrrolidine-3-carboxylic acid has found application in scientific research, due to its ability to form strong hydrogen bonds with other molecules.
Scientific Research Applications
Influence of Metals on Biological Ligands
A comprehensive review explored the impact of metals on the electronic systems of biologically significant molecules, including various carboxylic acids. This research is crucial for understanding the interaction between (S)-1-Benzyl-pyrrolidine-3-carboxylic acid and metal ions, which can influence its reactivity and stability in biological systems (Lewandowski et al., 2005).
Bioactive Compounds from Plants
Natural carboxylic acids derived from plants demonstrate a range of biological activities. Structural differences in these acids affect their antioxidant, antimicrobial, and cytotoxic activities, underscoring the potential for (S)-1-Benzyl-pyrrolidine-3-carboxylic acid to serve as a bioactive scaffold (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in (S)-1-Benzyl-pyrrolidine-3-carboxylic acid, is highlighted for its versatility in drug discovery. Its presence in bioactive molecules enhances target selectivity and pharmacophore exploration, offering a blueprint for developing novel compounds with diverse biological profiles (Li Petri et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibitory effects of carboxylic acids on microbial systems is vital for developing biotechnological applications. This knowledge assists in engineering more robust strains for industrial bioprocesses, potentially including those involving (S)-1-Benzyl-pyrrolidine-3-carboxylic acid (Jarboe et al., 2013).
Carboxylic Acid Bioisosteres
Recent advances in carboxylic acid bioisosterism provide insights into the design of new compounds with improved pharmacological profiles. This research area is relevant for exploring (S)-1-Benzyl-pyrrolidine-3-carboxylic acid derivatives as novel therapeutic agents, highlighting the role of carboxylic acids and their bioisosteres in drug design and development (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363855 |
Source
|
Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
161659-80-9 |
Source
|
Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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